Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 selectively targets the mutated EGFR protein, which is commonly found in NSCLC patients.
Wirkmechanismus
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone selectively targets mutated EGFR proteins by irreversibly binding to the ATP-binding site of the receptor. This binding results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile and minimal off-target effects. It has been associated with a lower incidence of skin rash and diarrhea compared to first-generation EGFR TKIs. In addition, this compound has shown a higher selectivity for mutated EGFR proteins, resulting in a more potent antitumor effect.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has several advantages for lab experiments, including its high selectivity for mutated EGFR proteins, favorable safety profile, and minimal off-target effects. However, its irreversible binding to the ATP-binding site of the receptor may limit its use in certain experiments.
Zukünftige Richtungen
For Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone include the investigation of its efficacy in combination with other targeted therapies, the identification of biomarkers that can predict response to treatment, and the development of strategies to overcome resistance to the drug. In addition, further studies are needed to explore the potential use of this compound in other cancer types that harbor EGFR mutations.
Synthesemethoden
The synthesis of Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The starting material for the synthesis is 2-chloro-6-(2-methoxyphenyl)pyrimidine-4-amine, which is reacted with (S)-3-azetidinylmethanol to form the key intermediate. The key intermediate is then reacted with 6-chloro-2-(prop-2-yn-1-yloxy)quinazoline in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, this compound has shown efficacy in patients with central nervous system metastases, which are commonly found in NSCLC patients.
Eigenschaften
IUPAC Name |
azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-9-5-4-8-16(18)10-11-21-19-14-17(22-15-23-19)20(25)24-12-6-2-3-7-13-24/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDVXPUBXEDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NC=NC(=C2)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.